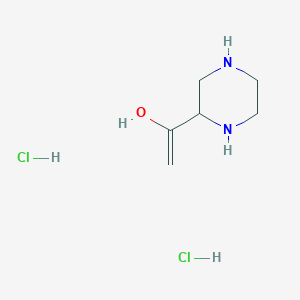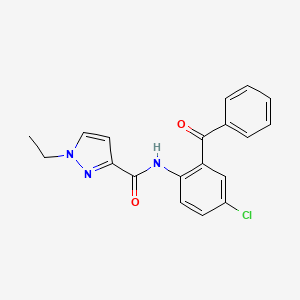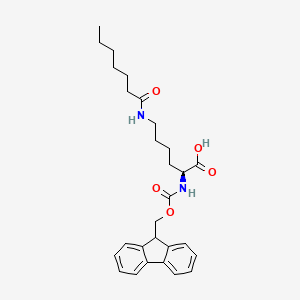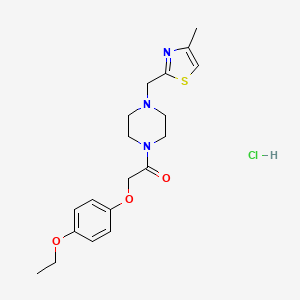
1-(Piperazin-2-yl)ethenol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Piperazin-2-yl)ethenol dihydrochloride” is a chemical compound that belongs to the family of piperazine derivatives. It has the molecular formula C6H14N2O and its InChI code is 1S/C6H14N2O.2ClH/c9-4-1-6-5-7-2-3-8-6;;/h6-9H,1-5H2;2*1H .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride, which is then reacted with 2-(2-chloroethoxy)ethanol .Molecular Structure Analysis
The basic structure of “this compound” consists of a piperazine ring with a hydroxyethyl group attached to one of the nitrogen atoms . The molecular weight of the compound is 203.11 .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives are diverse and complex. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another reaction involves the aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Antihistamine Development
1-(Piperazin-2-yl)ethenol dihydrochloride is a key intermediate in the synthesis of Cetirizine, an antihistamine. Cetirizine, derived from hydroxyzine, is a selective H1 histamine receptor antagonist effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Anticancer Research
This compound is also involved in the synthesis of various derivatives with potential anticancer activities. For instance, some 1,2,4-triazine derivatives bearing a piperazine amide moiety have shown promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014). Additionally, other derivatives, like the [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates, have exhibited significant anticancer and antituberculosis activities (Mallikarjuna et al., 2014).
Cardiovascular and Neuropharmacological Studies
Xanthone derivatives containing piperazine moieties have been synthesized and tested for their electrocardiographic, anti-arrhythmic, and antihypertensive activity, along with adrenoceptor binding affinities (Marona et al., 2008). Substituted 1-[2-(diphenylmethoxy)ethyl] piperazines have also been evaluated for their affinity to dopamine receptors, displaying significant dopaminergic activity (Van der Zee & Hespe, 1985).
Antimicrobial and Antifungal Research
Compounds synthesized from this compound have been screened for their antibacterial and antifungal activities. For instance, certain imidazole derivatives have shown excellent activities when compared to standard drugs (Rajkumar et al., 2014).
Synthesis of Pharmaceutical Intermediates
The compound has been used in the preparation of various pharmaceutical intermediates, like 1-(2,3-dichlorophenyl)piperazine, which is significant in the pharmaceutical industry (Li Ning-wei, 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that piperazine compounds generally interact with the γ-aminobutyric acid (gaba) receptor . The GABA receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Piperazine compounds are known to exert their effects by paralyzing parasites, which allows the host body to easily expel the invasive organism . This action is mediated by its agonist effects upon the inhibitory GABA receptor .
Result of Action
Based on its potential interaction with the gaba receptor, it may influence neuronal activity and potentially lead to the paralysis of parasites .
Propriétés
IUPAC Name |
1-piperazin-2-ylethenol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-5(9)6-4-7-2-3-8-6;;/h6-9H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWFIIFADRERBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CNCCN1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}furan-2-carboxamide](/img/structure/B2534377.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2534378.png)

![N-benzyl-2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2534384.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzamide](/img/structure/B2534385.png)
![Ethyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2534386.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2534387.png)

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)


![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)
![2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2534397.png)
